molecular formula C18H25N B14508877 4-(2-Methyldec-1-EN-1-YL)benzonitrile CAS No. 62856-15-9

4-(2-Methyldec-1-EN-1-YL)benzonitrile

Cat. No.: B14508877
CAS No.: 62856-15-9
M. Wt: 255.4 g/mol
InChI Key: XCJMXHRKQPIGEC-UHFFFAOYSA-N
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Description

4-(2-Methyldec-1-en-1-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group and a 2-methyldec-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyldec-1-en-1-yl)benzonitrile can be achieved through several methods. Another method includes the Letts nitrile synthesis, where aromatic carboxylic acids react with metal thiocyanates to form nitriles .

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form the nitrile compound . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyldec-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated benzene derivatives.

Scientific Research Applications

4-(2-Methyldec-1-en-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyldec-1-en-1-yl)benzonitrile involves its interaction with molecular targets through its nitrile and alkyl groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyldec-1-en-1-yl)benzonitrile is unique due to the presence of the long alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzonitriles

Properties

CAS No.

62856-15-9

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

4-(2-methyldec-1-enyl)benzonitrile

InChI

InChI=1S/C18H25N/c1-3-4-5-6-7-8-9-16(2)14-17-10-12-18(15-19)13-11-17/h10-14H,3-9H2,1-2H3

InChI Key

XCJMXHRKQPIGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC1=CC=C(C=C1)C#N)C

Origin of Product

United States

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